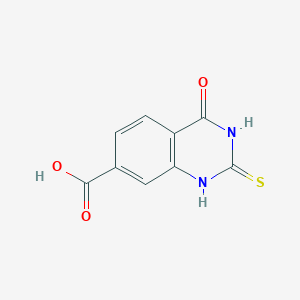

4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid

Description

Properties

IUPAC Name |

4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3S/c12-7-5-2-1-4(8(13)14)3-6(5)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSOIMWPMXIWLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=S)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901179695 | |

| Record name | 1,2,3,4-Tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901179695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422277-16-5 | |

| Record name | 1,2,3,4-Tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422277-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901179695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiourea-Mediated Cyclization

In one approach, 2-aminoterephthalic acid is treated with phenyl isothiocyanate in refluxing pyridine, yielding 3-phenyl-2-thioxoquinazoline-4-one as an intermediate. Subsequent hydrolysis of the ester group generates the carboxylic acid functionality. This method achieves moderate yields (60–75%) but requires careful pH adjustment during workup to prevent decarboxylation.

Isothiocyanate Ring Closure

Alternative routes utilize ammonium isothiocyanate to form a thiourea intermediate, which undergoes spontaneous cyclization in acidic conditions. For example, treatment of 2-aminoterephthalic acid with thionyl chloride converts the carboxylic acid to an acid chloride, which reacts with ammonium isothiocyanate to form a thiourea intermediate. Ring closure in aqueous sodium hydroxide produces the quinazoline core with a sulfanyl group at position 2.

Introduction of the Sulfanyl Group

The sulfanyl (-SH) group at position 2 is introduced via nucleophilic aromatic substitution (SNAr) or alkylation reactions.

Nucleophilic Aromatic Substitution

2,4-Dichloroquinazoline derivatives serve as precursors for regioselective sulfanyl group incorporation. Reaction with sodium hydrosulfide (NaSH) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C replaces the chlorine at position 2 with a sulfanyl group. This method offers excellent regioselectivity due to the greater reactivity of the 2-position in quinazolines.

Alkylation with Thiols

Thiols can directly alkylate preformed quinazoline intermediates. For instance, 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is treated with benzyl mercaptan in the presence of potassium carbonate, yielding the 2-sulfanyl derivative. However, competing oxidation to disulfides necessitates inert atmosphere conditions.

Functional Group Modifications

Carboxylic Acid Protection and Deprotection

The carboxylic acid at position 7 is often protected as a methyl ester during synthesis to prevent side reactions. A common method involves treating the acid with sulfuric acid in methanol at 60°C for 11 hours, achieving 86% esterification. Deprotection is performed via alkaline hydrolysis using aqueous sodium hydroxide, restoring the carboxylic acid with minimal degradation.

| Starting Material | Reagent | Conditions | Yield |

|---|---|---|---|

| 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid | H2SO4, MeOH | 60°C, 11 h | 86% |

One-Pot Multistep Synthesis

Recent advances emphasize one-pot methodologies to improve efficiency. A representative protocol involves:

-

Condensation of 2-aminobenzoic acid with 4-(2-isothiocyanatoethyl)benzenesulfonamide in ethanol.

-

Sequential alkylation with phenacyl bromides in acetone/potassium carbonate.

-

Acidic hydrolysis to yield the final carboxylic acid.

Advantages : Reduced purification steps and improved overall yields (75–80%).

Solvent and Catalyst Optimization

Solvent Effects

Catalytic Systems

-

Sulfuric acid : Effective for esterification but requires neutralization post-reaction.

-

Potassium carbonate : Mild base for alkylation reactions, minimizing side reactions.

Challenges and Mitigation Strategies

Intermediate Hydrolysis

Labile intermediates, such as 4-sulfonylquinazolines, are prone to hydrolysis. Strategies include:

Regioselectivity Control

Electron-withdrawing groups (e.g., -COOH) at position 7 direct substitution to position 2. Computational studies confirm the 2-position’s higher electrophilicity in such systems.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-inflammatory agent . Additionally, it has applications in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and signaling pathways .

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

Table 1: Structural and Physical Comparisons

Key Observations

Impact of Substituents on Physicochemical Properties :

- The introduction of 4-(trifluoromethyl)benzylthio (compound 33) increases melting point (273.0°C vs. 264.8°C) and molecular weight (381.05 vs. 222.22), likely due to enhanced van der Waals interactions .

- Methyl ester derivatives (e.g., ) exhibit lower polarity compared to the carboxylic acid form, improving solubility in organic solvents .

Synthetic Accessibility :

- The parent compound is synthesized via direct thiolation of quinazoline precursors , whereas analogues with benzylthio groups (e.g., compound 33) require alkylation with bromides or chlorides .

Biological Implications: The sulfanyl (-SH) group in the parent compound may confer antioxidant or metal-chelating properties, absent in analogues lacking this moiety (e.g., CAS 202197-73-7) .

Q & A

Q. What are the key synthetic routes for preparing 4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors like anthranilic acid derivatives with thiourea or thioamides under acidic or basic conditions. For example, Friedel-Crafts acylation or Michael-type addition may be employed to introduce the sulfanyl group . Optimization requires precise control of temperature (e.g., reflux at 80–100°C), solvent selection (DMF or dioxane for solubility), and catalysts (e.g., zinc chloride). Monitoring via TLC and adjusting stoichiometric ratios of reagents can improve yields .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the quinazoline core and substituent positions. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (S-H, ~2550 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) .

Q. How do substituents on the quinazoline core influence the compound's reactivity in further derivatization?

The sulfanyl group at position 2 is nucleophilic, enabling alkylation or oxidation to sulfoxides/sulfones. The carboxylic acid at position 7 allows for esterification or amide coupling, expanding its utility as a building block for bioactive analogs . Steric hindrance from adjacent substituents (e.g., methyl groups) may slow reaction kinetics, requiring polar aprotic solvents to enhance reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for quinazoline derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges) or impurities in test compounds. Validated protocols include:

- Replicating studies with independently synthesized batches.

- Using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).

- Performing chiral separation if enantiomeric mixtures are present .

Q. How can computational modeling predict the interaction of this compound with biological targets like kinases or proteases?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to active sites. For instance, the carboxylic acid moiety may chelate metal ions in metalloenzymes, while the quinazoline core π-stacks with aromatic residues. Validation requires correlating in silico results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What are the mechanistic implications of the sulfanyl group's redox activity in pharmacological applications?

The sulfanyl (-SH) group can act as a redox switch, modulating compound stability and target engagement. Oxidation to sulfinic/sulfonic acids under physiological conditions may alter bioavailability. Studies using cyclic voltammetry and glutathione competition assays quantify redox potential and thiol-disulfide exchange rates .

Q. How do solvent and pH affect the compound's stability during long-term storage?

Stability studies show that acidic conditions (pH < 4) protonate the sulfanyl group, reducing oxidation. Storage in anhydrous DMSO or ethanol at -20°C prevents hydrolysis of the carboxylic acid. Accelerated degradation studies (40°C/75% RH) combined with LC-MS track decomposition products like quinazolinones .

Methodological Considerations

Q. What protocols ensure reproducibility in multi-step syntheses of quinazoline derivatives?

- Step 1: Standardize precursor purification via recrystallization (e.g., ethanol/water mixtures).

- Step 2: Use inert atmospheres (N₂/Ar) for reactions involving sensitive intermediates.

- Step 3: Employ inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How can researchers address low yields in sulfanyl group functionalization?

Low yields may result from competing side reactions (e.g., oxidation). Mitigation strategies include:

- Adding radical scavengers (e.g., BHT) to suppress unintended oxidation.

- Using mild alkylating agents (e.g., methyl iodide) in the presence of base (K₂CO₃) .

Data Interpretation and Validation

Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays?

Nonlinear regression models (e.g., Hill equation) calculate EC₅₀/IC₅₀ values. Bootstrap resampling (n=1000 iterations) quantifies confidence intervals. Outliers are identified via Grubbs' test, and p-values <0.05 confirm significance in ANOVA comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.